N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound featuring an imidazole ring, a thiazolopyrimidine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions
Formation of Thiazolopyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a thioamide and a β-keto ester, under acidic or basic conditions.
Introduction of Imidazole Ring: The imidazole ring can be introduced via a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the thiazolopyrimidine intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazolopyrimidine and imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: N-oxides of the imidazole ring.
Reduction Products: Alcohols or amines derived from the carbonyl groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as oncology, infectious diseases, and inflammation.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity profile make it suitable for various applications, including polymer synthesis and fine chemical production.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: shares structural similarities with other imidazole and thiazolopyrimidine derivatives.
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which are used as antimicrobial agents.
Thiazolopyrimidine Derivatives: Compounds such as thiamine (vitamin B1) and certain kinase inhibitors.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential for therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H13N5O2S |
---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H13N5O2S/c1-8-6-18-12(20)10(5-16-13(18)21-8)11(19)15-3-2-9-4-14-7-17-9/h4-7H,2-3H2,1H3,(H,14,17)(H,15,19) |
InChI Key |
HJJLBECDHBDLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.